N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has a molecular formula of C16H16BrNO3.
Mechanism Of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical And Physiological Effects
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its anticancer activity and its potential use in combination with other anticancer agents. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, as well as its toxicity and safety profile.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 4-bromo-3-methylphenol with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is typically around 60%.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in the cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
properties
CAS RN |
5665-55-4 |
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Product Name |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-11(4-7-14(10)17)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
InChI Key |
KBIVZLWMFBZVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
Origin of Product |
United States |
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